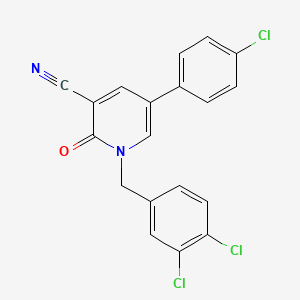

![molecular formula C15H20BrNO4 B2528747 3-(2-溴苯基)-2-甲基-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酸 CAS No. 2353132-95-1](/img/structure/B2528747.png)

3-(2-溴苯基)-2-甲基-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid" is a structurally complex molecule that may be related to various research areas, including organic synthesis, medicinal chemistry, and analytical chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and methodologies that could be relevant to its analysis.

Synthesis Analysis

The synthesis of structurally related compounds often involves multi-step reactions, as seen in the preparation of isomers of 2-[3-(hydroxybenzoyl)phenyl]propanoic acid, which were synthesized from 3-bromopropiophenone or m-propionylbenzoic acid through rearrangement and hydrolysis steps . Similarly, the synthesis of alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates was achieved through a one-pot method involving Meerwein arylation, azide formation, and a tricomponent reaction . These methods could potentially be adapted for the synthesis of the target compound by considering the functional groups and the core structure.

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the properties and reactivity of a compound. X-ray diffraction (XRD) analysis was used to determine the structure of reaction products in the study of methyl 1-bromocyclohexylcarboxylate reactions . This technique could be applied to the target compound to elucidate its crystal structure and confirm the configuration of its functional groups.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The papers discuss various reactions, such as the Tl(III) nitrate-induced rearrangement , C-alkylation , and reactions involving azides and triazoles . These reactions provide a basis for understanding how the target compound might react under different conditions, which is essential for its functionalization or transformation into other useful molecules.

Physical and Chemical Properties Analysis

Analytical methods such as reverse phase high-performance liquid chromatography (HPLC) are used to separate and quantify isomers of related compounds . Countercurrent chromatography was employed for the enantioseparation of isomeric 2-(methylphenyl)propanoic acids . These techniques could be used to analyze the physical and chemical properties of the target compound, such as its purity, stereochemistry, and stability.

科学研究应用

抗炎活性及分子对接

研究探索了与布洛芬等 NSAID 在结构上相似的化合物,例如与 3-(2-溴苯基)-2-甲基-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酸相似的化合物。例如,β-羟基-β-芳基丙酸已经过合成并对其抗炎活性进行了评估。分子对接实验旨在从这些化合物中识别潜在的 COX-2 抑制剂,结果表明其具有与布洛芬相当的显著抗炎活性,且不会引起明显的胃损伤 (Dilber 等人,2008 年)。

合成方法

开发与 3-(2-溴苯基)-2-甲基-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酸相关的化合物的合成方法是一个重要的研究领域。例如,3-芳基-2-(4-苯基-1H-1,2,3-三唑-1-基)丙酸烷基的一锅法合成方法展示了构建具有潜在生物活性的分子的创新途径,利用了 3-芳基-2-溴丙酸酯的 Meerwein 芳基化产物 (Pokhodylo 等人,2017 年)。

丙酸提取

在化工行业中,从废水中和发酵液中回收丙酸非常重要。使用二元萃取剂和稀释剂对丙酸进行反应萃取的研究表明,萃取效率得到了提高,这对于设计丙酸回收工艺至关重要。这项研究展示了相关化合物在简化生产和废物管理流程中的潜在工业应用 (Keshav 等人,2009 年)。

可再生结构单元

探索用于材料科学的可再生结构单元,例如使用类似于 3-(2-溴苯基)-2-甲基-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酸的化合物衍生的苯乙酸,强调了可持续化学的发展。苯乙酸是一种酚类化合物,已被用于增强含有 –OH 的分子对苯并恶嗪环形成的反应性,为广泛应用的传统酚基反应提供了一种可持续的替代方案 (Trejo-Machin 等人,2017 年)。

属性

IUPAC Name |

3-(2-bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-7-5-6-8-11(10)16/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQZXDMAEYJMDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Bromophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

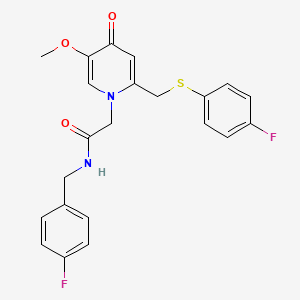

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2528664.png)

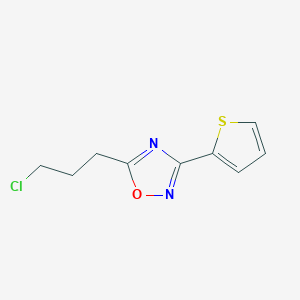

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2528666.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrazine-2-carboxamide](/img/structure/B2528668.png)

![N-(3-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2528669.png)

![tert-butyl N-[4-(2-azidoethyl)phenyl]carbamate](/img/structure/B2528670.png)

![4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoic acid](/img/structure/B2528671.png)

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2528675.png)

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide](/img/structure/B2528679.png)

![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-valyl-L-valyl-(3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoyl-(alphaR,betaR,2S)-beta-methoxy-alpha-methyl-2-pyrrolidinepropanoyl-, methyl ester](/img/structure/B2528680.png)

![2-(4-Methylpiperidin-1-yl)-2-oxoethyl [1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-yl sulfide](/img/structure/B2528686.png)

![2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528687.png)